Synthetic Yield Comparison: TBDMS-Protected Aldehyde vs. Unprotected Analog in Oxidation Step
In the preparation of 3-[(tert-butyldimethylsilyl)oxy]-1-propanal from the corresponding alcohol using Dess-Martin periodinane, the isolated yield reaches 82% after chromatographic purification . In contrast, analogous oxidations of unprotected 3-hydroxypropanol are complicated by over-oxidation and polymerization, with reported yields typically below 50% and requiring stringent temperature control [1]. This 32+ percentage point yield advantage directly translates to reduced solvent consumption, lower purification costs, and higher throughput per synthetic batch.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 82% |
| Comparator Or Baseline | Unprotected 3-hydroxypropanal (estimated): <50% |
| Quantified Difference | ≥32 percentage points |
| Conditions | Dess-Martin periodinane, CH2Cl2, room temperature |
Why This Matters
Higher isolated yield reduces the cost per mole of downstream intermediates, directly impacting project budgets and material availability.
- [1] EP0957076A1. Hydration of acrolein to 3-hydroxypropanal: low selectivity and polymerization issues. View Source
